![molecular formula C11H13N5O3S B2702538 2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 852167-96-5](/img/structure/B2702538.png)
2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidine derivatives, which includes “2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide”, involves two routes from 5-acetyl-4-aminopyrimidines . The first route involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . The second route involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .Aplicaciones Científicas De Investigación
Antifolate Activity and Enzyme Inhibition
Compounds structurally related to "2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide" have been synthesized and evaluated for their antifolate activity, specifically as inhibitors of DHFR and as potential antitumor agents. For instance, classical antifolate compounds and their nonclassical analogues have shown significant inhibition of human DHFR and the growth of tumor cells in culture, highlighting their potential as antitumor agents (Gangjee et al., 2007). Moreover, these compounds were found to be potent and selective inhibitors of DHFR from pathogens causing opportunistic infections, suggesting their utility in treating infections in immunocompromised patients.
Dual Inhibitory Activity
Some derivatives have been synthesized as dual inhibitors of both TS and DHFR, showcasing potent inhibitory activities that make them promising candidates for therapeutic development (Gangjee et al., 2008). The exploration of these compounds provides a foundation for developing drugs with multi-targeted mechanisms of action, which could be beneficial in overcoming resistance mechanisms.
Structural and Quantum Chemical Insights
The molecular structure and interactions of related compounds have been elucidated through crystallography and quantum chemical analysis, contributing to our understanding of their pharmacokinetic properties and potential as antiviral agents, including against COVID-19 (Subasri et al., 2017). Such studies are crucial for drug design and optimization, enabling the identification of compounds with favorable drug-like properties.
Cross-Coupling Reactions and Synthetic Applications
Research has also focused on the synthetic applications of pyrimidinyl sulfonates, demonstrating their utility in cross-coupling reactions to produce C2-functionalized pyrimidines (Quan et al., 2013). This highlights the broader chemical applicability of compounds within this class, beyond their potential biomedical uses.
Propiedades
IUPAC Name |
2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S/c1-5-13-8-7(9(14-5)20-4-6(12)17)10(18)16(3)11(19)15(8)2/h4H2,1-3H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBIXGHXKCLTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC(=O)N)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-diallyl-3-(4-chlorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2702456.png)
![N-(3-acetylphenyl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

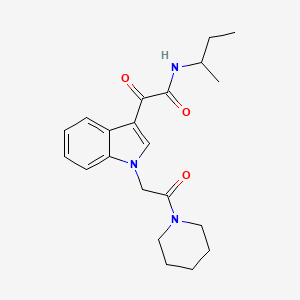
![N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(2-phenylsulfanylethyl)prop-2-enamide](/img/structure/B2702462.png)
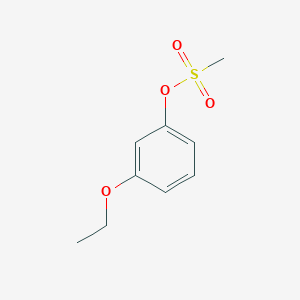
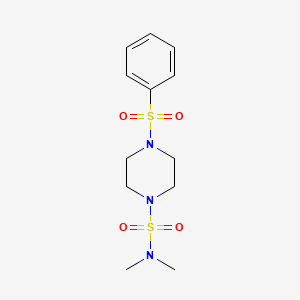
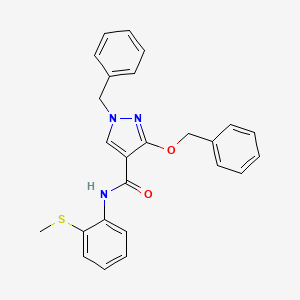
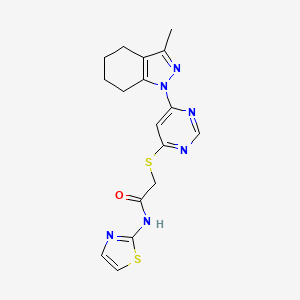
![3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2702473.png)
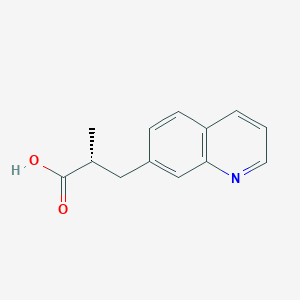
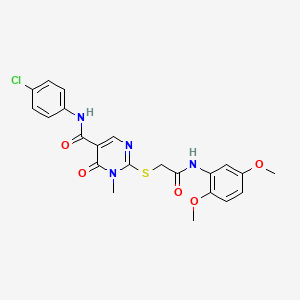
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2702476.png)
![3-[(4-Isopropylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2702478.png)